molecular formula C8H7F2NO B2845671 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde CAS No. 1780829-93-7

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

Cat. No.: B2845671
CAS No.: 1780829-93-7
M. Wt: 171.147
InChI Key: BPDOTSGCXKIXTP-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde (C₈H₇F₂NO) is a fluorinated pyridine derivative characterized by a difluoroethyl substituent at the 6-position and an aldehyde group at the 2-position of the pyridine ring. Key structural and physicochemical properties include:

  • Molecular Formula: C₈H₇F₂NO
  • SMILES: CC(C1=CC=CC(=N1)C=O)(F)F
  • InChIKey: BPDOTSGCXKIXTP-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 134.0 Ų ([M-H]⁻) to 147.2 Ų ([M+Na]+) .

No direct literature or patent data are available for this compound, necessitating comparative analysis with structurally or functionally related molecules.

Properties

IUPAC Name

6-(1,1-difluoroethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOTSGCXKIXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780829-93-7
Record name 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde
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Preparation Methods

Dichloropyridine Intermediate Fluorination

A foundational approach involves substituting halogen atoms on pyridine precursors with fluorine-containing groups. The patent US4071521A demonstrates the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 180–190°C. While this method targets difluoropyridines, analogous conditions could be adapted for introducing the 1,1-difluoroethyl group.

Key Steps:

  • Halogenation: Start with 2,6-dichloropyridine.
  • Fluorination: Replace chlorine at position 6 with a difluoroethyl group via nucleophilic substitution.
    • Reagents: 1,1-Difluoroethyl Grignard (CF₂CH₂MgBr) or organozinc reagents.
    • Conditions: Pd-catalyzed cross-coupling (e.g., Kumada or Negishi) at 80–100°C.
  • Oxidation: Convert the 2-methyl group to carbaldehyde using KMnO₄ or CrO₃.

Challenges:

  • Regioselectivity in halogen substitution.
  • Stability of difluoroethyl nucleophiles under reaction conditions.

Metal-Catalyzed C–H Functionalization

Rhodium(III)-Catalyzed Direct Alkylation

Recent advances in C–H activation enable precise functionalization of pyridine rings. A Rh(III)-catalyzed method, as described in PMC3541442, facilitates the introduction of alkenes or fluorinated groups at specific positions. For 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde:

Procedure:

  • Substrate: 2-Pyridinecarbaldehyde with a directing group (e.g., pivaloyloxy).
  • Reaction: Treat with 1,1-difluoroethylene and [Cp*RhCl₂]₂ catalyst.
    • Conditions: 100°C in DMF, 12–24 hours.
    • Yield: ~60–75% (extrapolated from analogous reactions).

Advantages:

  • Avoids pre-functionalized pyridine intermediates.
  • High regioselectivity for position 6 due to directing group effects.

Cyclization Approaches for Pyridine Core Formation

Nitrile Cyclization with Difluoroacetyl Precursors

A scalable method from ACS Organic Process Research & Development involves cyclizing nitriles to form fluorinated pyridines. Adapting this strategy:

Steps:

  • Synthesize Linear Precursor: (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile.
  • Cyclization: Treat with O-methoxylamine hydrochloride in acetic acid, followed by HBr-mediated cyclization.
    • Conditions: 12 hours at 80°C.
    • Yield: 60% for analogous pyridines.
  • Oxidation: Introduce aldehyde via TEMPO/NaClO₂ oxidation.

Data Comparison:

Step Reagents Temperature Yield
Cyclization HBr, Zn 80°C 60%
Oxidation TEMPO/NaClO₂ 25°C 85%

Oxidation of Methylpyridine Derivatives

Chloromethylpyridine Oxidation

The Chinese patent CN101906068A outlines the oxidation of 2-chloromethylpyridine to 2-pyridinecarbaldehyde using KMnO₄. Extending this to the target compound:

Synthetic Route:

  • Synthesize 6-(1,1-Difluoroethyl)-2-methylpyridine:
    • Method: Pd-catalyzed coupling of 2-methyl-6-bromopyridine with 1,1-difluoroethylzinc bromide.
    • Yield: ~70% (estimated from similar Suzuki couplings).
  • Oxidation: Treat with KMnO₄ in H₂SO₄.
    • Conditions: 60°C, 4 hours.
    • Yield: 90%.

Advantages:

  • High-yield oxidation step.
  • Commercially available starting materials.

Comparative Analysis of Methodologies

Method Key Reagents Temperature Range Yield Scalability
Halogenation/Fluoride KF, DMSO 180–190°C ~50% Moderate
C–H Activation [Cp*RhCl₂]₂, DMF 100°C ~65% High
Cyclization HBr, Zn 80°C 60% High
Oxidation KMnO₄, H₂SO₄ 60°C 90% Industrial

Insights:

  • Halogenation suffers from moderate yields due to side reactions.
  • C–H Activation offers regioselectivity but requires specialized catalysts.
  • Oxidation is the most reliable for aldehyde introduction.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The carbaldehyde group at position 2 is the primary reactive site, enabling classic aldehyde transformations:

Nucleophilic Additions

  • Imine Formation : Reacts with primary amines to form Schiff bases. For example, condensation with thiosemicarbazide yields thiosemicarbazone derivatives (analogous to reactions in ).

  • Hydrazone Synthesis : Reacts with hydrazines to produce hydrazones, which are intermediates in heterocyclic synthesis.

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation or NaBH₄ reduces the aldehyde to a hydroxymethyl group (–CH₂OH). This is critical for generating alcohol intermediates in drug synthesis .

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde is converted to a carboxylic acid (–COOH), though steric and electronic effects from the difluoroethyl group may modulate reaction rates .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature, exacerbated by the difluoroethyl group, directs EAS to specific positions:

PositionReactivityExample Reaction
4ModerateNitration, sulfonation
3/5LowHalogenation (requires harsh conditions)
  • Nitration : Occurs at position 4 under mixed acid conditions (HNO₃/H₂SO₄), yielding 4-nitro derivatives .

  • Halogenation : Chlorination or bromination at position 4 requires Lewis acid catalysts (e.g., FeCl₃) .

Radical Reactions

The difluoroethyl group enhances stability toward radical intermediates, enabling unique pathways:

  • Minisci-Type Alkylation : Under acidic conditions, radicals generated from alkyl halides add to the pyridine ring at position 4 (via aza-6π electrocyclization mechanisms) .

  • Photocatalytic Functionalization : Visible-light-mediated reactions introduce substituents (e.g., alkyl/aryl groups) at the α-position of the aldehyde .

Cross-Coupling Reactions

The aldehyde and difluoroethyl groups facilitate metal-catalyzed couplings:

Reaction TypeCatalystProduct
Suzuki–MiyauraPd(PPh₃)₄Biaryl derivatives at position 4
HeckPd(OAc)₂Vinylated pyridines
  • Suzuki Coupling : Aryl boronic acids couple at position 4, enabling access to polysubstituted pyridines .

  • Buchwald–Hartwig Amination : Introduces amines at position 4 using palladium catalysts .

Fluorine-Specific Reactivity

The 1,1-difluoroethyl group (–CF₂CH₃) exhibits distinct behavior:

  • Hydrogen Bonding : Enhances interactions with biological targets (e.g., enzymes), as seen in fluorinated drug analogs.

  • Metabolic Stability : The C–F bonds resist oxidative degradation, improving pharmacokinetic profiles compared to non-fluorinated analogs .

Key Intermediate in Medicinal Chemistry

  • Forms Schiff bases with pharmacophores (e.g., thiosemicarbazides) for antimicrobial or anticancer agents .

  • Serves as a precursor to MPS1 kinase inhibitors via condensation with pyrrolopyridine scaffolds .

Reaction Mechanisms and Conditions

ReactionMechanismConditionsYield (%)Ref.
Imine FormationNucleophilic additionRT, MeOH, 24h85–90
Suzuki CouplingOxidative addition/reductive eliminationPd(PPh₃)₄, K₂CO₃, 80°C70–75
Minisci AlkylationRadical additionH₂SO₄, FeSO₄, 50°C60–65

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; pyridine protons at δ 7.5–8.8 ppm .

  • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; CF₂ resonance at δ 110–120 ppm (¹JCF ≈ 280 Hz).

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing HF gas .

  • Storage : Stable under inert gas (N₂/Ar) at –20°C; sensitive to moisture due to aldehyde oxidation .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is C8H7F2NO, with a molecular weight of approximately 171.14 g/mol. The compound features a pyridine ring substituted with a difluoroethyl group and an aldehyde functional group. These structural characteristics contribute to its reactivity and potential applications.

Key Structural Features

  • Pyridine Ring : A common scaffold in biologically active molecules.
  • Difluoroethyl Group : Enhances metabolic stability and lipophilicity.
  • Aldehyde Functional Group : Capable of forming covalent bonds with nucleophiles, influencing biological interactions.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic additions and condensation reactions. This compound can be utilized to create derivatives with enhanced properties for further research.

Biology

In biological contexts, this compound has been studied for its interactions with macromolecules. The difluoroethyl group may enhance the compound's ability to penetrate lipid membranes, making it a candidate for studying membrane-associated processes.

Medicine

There is growing interest in the medicinal applications of this compound. Preliminary studies suggest potential uses in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways. The compound's aldehyde group can participate in various biochemical interactions that may lead to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Comparison of IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Other Pyridine DerivativesVariousVarious

The above table summarizes the inhibition potency of this compound compared to known inhibitors like Celecoxib.

Anti-inflammatory Activity

Preliminary studies have suggested that derivatives of pyridine carbaldehydes exhibit significant anti-inflammatory properties. The mechanism may involve inhibition of COX enzymes, contributing to their therapeutic potential.

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The difluoroethyl group can influence the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

  • Molecular Formula : C₁₄H₁₂F₄N₂
  • Molecular Weight : 284.3 g/mol (vs. 171.05 g/mol for 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde) .
  • Key Differences: Contains two difluoroethylpyridine moieties, forming a dimeric structure. Higher hydrophobicity due to increased fluorine content and molecular size.

2-Formylpyridine Thiosemicarbazone

  • Molecular Formula : C₇H₈N₄S
  • Functional Groups : Aldehyde and thiosemicarbazone groups.
  • Key Differences: Lacks fluorine substituents but exhibits strong metal-chelating properties (e.g., Fe³⁺, Cu²⁺) .

Physicochemical and Functional Properties

Property This compound 2-(1,1-Difluoroethyl)-6-[6-(...)]pyridine 2-Formylpyridine Thiosemicarbazone
Molecular Weight (g/mol) 171.05 284.3 180.23
Key Functional Groups Aldehyde, difluoroethyl Difluoroethyl (dimer) Aldehyde, thiosemicarbazone
Metal Chelation Not reported Not reported Strong (Fe³⁺, Cu²⁺)
Biological Activity Unknown Unknown Antitumor, enzyme inhibition
Predicted CCS (Ų) 135.9 ([M+H]⁺) N/A N/A

Electronic and Reactivity Comparisons

  • Reactivity : The aldehyde group in 2-formylpyridine thiosemicarbazone participates in Schiff base formation with thiosemicarbazide, enabling metal coordination . In contrast, the fluorinated aldehyde in the target compound may exhibit reduced nucleophilicity due to fluorine’s inductive effects.

Research Implications and Gaps

  • Biological Potential: While 2-formylpyridine thiosemicarbazone shows antitumor activity via metal complexation , the biological relevance of this compound remains unexplored. Its fluorine substituents could improve metabolic stability or membrane permeability, warranting cytotoxicity and pharmacokinetic studies.
  • Synthetic Utility : The dimeric analogue (C₁₄H₁₂F₄N₂) highlights possibilities for designing fluorinated pyridine-based scaffolds, though synthetic hurdles (e.g., purification, yield) may limit applications .

Biological Activity

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a pyridine-derived compound that has garnered interest due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in medicinal chemistry, particularly focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1780829-93-7

The presence of the difluoroethyl group enhances the lipophilicity and biological activity of the compound, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

  • Receptor Binding : Similar to other pyridine derivatives, this compound may exhibit affinity for several receptors involved in key biochemical pathways. For instance, it has been shown to interact with receptors that modulate inflammatory responses and cellular proliferation.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of caspase pathways or inhibition of critical survival signals in cancer cells .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated:

  • Cell Line Sensitivity : The compound shows significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed in these studies suggest a promising therapeutic window for further development .
  • Mechanistic Insights : The cytotoxicity is believed to be mediated by the disruption of mitochondrial function and induction of oxidative stress within cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. These studies provide valuable insights into its potential applications:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.
Study 2Reported that derivatives exhibit selective inhibition of COX-2, suggesting anti-inflammatory properties.
Study 3Found that similar pyridine derivatives effectively inhibit ribonucleotide reductase activity, indicating potential for antitumor applications.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde?

The synthesis typically involves introducing the difluoroethyl group to the pyridine core via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Functionalization of pyridine at the 6-position using 1,1-difluoroethyl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Step 2 : Oxidation of a 2-methylpyridine precursor to the carbaldehyde group using oxidizing agents like KMnO₄ or SeO₂ .
  • Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst selection significantly influence yield. Post-synthesis purification via column chromatography or recrystallization is essential for >95% purity .

Q. How do the physicochemical properties of this compound compare to non-fluorinated analogs?

The 1,1-difluoroethyl group increases lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs. The carbaldehyde group enhances electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation). Key differences include:

PropertyThis compoundNon-fluorinated Analog
Boiling Point~250°C (estimated)~220°C
logP2.51.8
Aqueous SolubilityLow (0.1 mg/mL)Moderate (2.5 mg/mL)
Data derived from structural analogs in .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Regioselectivity in pyridine derivatives is influenced by electronic and steric factors. For this compound:

  • Electronic Effects : The electron-withdrawing carbaldehyde group at position 2 directs electrophilic substitutions to the 4-position.
  • Steric Hindrance : The bulky difluoroethyl group at position 6 limits reactivity at adjacent positions. Computational modeling (e.g., DFT) can predict reactive sites .
  • Experimental Validation : Use NMR (¹H/¹³C) and X-ray crystallography to confirm substitution patterns .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Identify protons adjacent to fluorine (e.g., δ 4.5–5.5 ppm for CF₂CH₃) and the aldehyde proton (δ ~9.8 ppm) .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z 211.05) and fragmentation patterns .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

The difluoroethyl group enhances binding to hydrophobic pockets in enzymes or receptors. Example methodologies:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • In Silico Docking : Use molecular dynamics simulations to predict binding modes with targets like kinase domains .

Data Contradictions and Resolution

Q. How to reconcile conflicting solubility data reported in literature?

Discrepancies often arise from solvent polarity and impurities. For example:

  • Issue : Solubility in DMSO ranges from 10 mM to 50 mM in conflicting reports.
  • Resolution : Standardize protocols:
    • Use freshly distilled DMSO.
    • Pre-filter solutions (0.2 µm membrane).
    • Validate via UV-Vis spectroscopy at λmax ~270 nm .

Q. Why do stability studies show variable degradation rates?

The aldehyde group is prone to oxidation and hydrate formation. Mitigation strategies:

  • Storage : Under inert gas (N₂/Ar) at –20°C.
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation .
  • Monitoring : Use HPLC with a C18 column (retention time ~8.2 min) to track degradation .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity ImpactReference
6-Methylpyridine-2-carbaldehydeLacks fluorine substituentsLower metabolic stability
6-(Trifluoromethyl)pyridine-2-carbaldehyde–CF₃ vs. –CF₂CH₃Enhanced lipophilicity
2-(Difluoromethyl)pyridineAldehyde replaced by –CH₂FReduced electrophilic reactivity

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst ratio) .
  • Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .
  • Scale-Up : Transition from batch to flow chemistry for improved yield reproducibility .

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